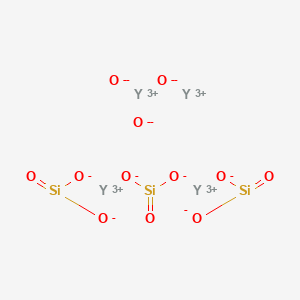
Barium enanthate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium enanthate is a chemical compound that is commonly used in scientific research. It is a type of barium salt that is derived from enanthic acid. Barium enanthate has a wide range of applications in various fields, including biochemistry, physiology, and pharmacology.
Mécanisme D'action
The mechanism of action of barium enanthate is not fully understood. However, it is believed to work by binding to the intestinal mucosa and forming a layer that is visible on X-ray imaging. Barium enanthate is also believed to affect the absorption of nutrients in the gastrointestinal tract.
Effets Biochimiques Et Physiologiques
Barium enanthate has a number of biochemical and physiological effects. It is known to affect the absorption of nutrients in the gastrointestinal tract. Barium enanthate is also known to affect bone metabolism. It has been shown to increase bone density and improve bone structure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using barium enanthate in lab experiments include its ability to visualize the structure and function of the gastrointestinal tract, its use as a contrast agent in X-ray imaging, and its ability to affect bone metabolism. However, there are also limitations to using barium enanthate in lab experiments. These include its potential toxicity and its potential to interfere with the absorption of nutrients in the gastrointestinal tract.
Orientations Futures
There are many future directions for the use of barium enanthate in scientific research. One area of research is the development of new contrast agents for X-ray imaging. Another area of research is the study of the effects of barium enanthate on bone metabolism. Additionally, there is potential for the use of barium enanthate in the treatment of bone disorders such as osteoporosis.
Conclusion
In conclusion, barium enanthate is a chemical compound that has a wide range of applications in scientific research. It is commonly used as a contrast agent in X-ray imaging and is also used in the study of the gastrointestinal tract and bone metabolism. Barium enanthate has many advantages for lab experiments, but there are also limitations to its use. There are many future directions for the use of barium enanthate in scientific research, and it is likely to continue to be an important compound in the field of biochemistry, physiology, and pharmacology.
Méthodes De Synthèse
The synthesis of barium enanthate involves the reaction between barium hydroxide and enanthic acid. The reaction produces barium enanthate, which is a white crystalline powder. The chemical equation for the synthesis of barium enanthate is as follows:
Ba(OH)2 + 2C7H14O2 → Ba(C7H13O2)2 + 2H2O
Applications De Recherche Scientifique
Barium enanthate has a wide range of applications in scientific research. It is commonly used as a contrast agent in X-ray imaging. Barium enanthate is also used in the study of the gastrointestinal tract. It is used to visualize the structure and function of the stomach and intestines. In addition, barium enanthate is used in the study of bone metabolism. It is used to study the effects of various compounds on bone density and structure.
Propriétés
Numéro CAS |
13101-62-7 |
|---|---|
Nom du produit |
Barium enanthate |
Formule moléculaire |
C14H26BaO4 |
Poids moléculaire |
395.7 g/mol |
Nom IUPAC |
barium(2+);heptanoate |
InChI |
InChI=1S/2C7H14O2.Ba/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2 |
Clé InChI |
DCRVZKCBNPSGDC-UHFFFAOYSA-L |
SMILES |
CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Ba+2] |
SMILES canonique |
CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















